molecular formula C22H29FO6 B12320854 9-Fluoro-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

9-Fluoro-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B12320854
M. Wt: 408.5 g/mol
InChI Key: RVBSTEHLLHXILB-UHFFFAOYSA-N
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Description

6-Hydroxybetamethasone is a derivative of betamethasone, a potent glucocorticoid steroid with anti-inflammatory and immunosuppressive properties. It is primarily used in the treatment of various inflammatory and autoimmune conditions. The addition of a hydroxyl group at the 6th position of the betamethasone molecule enhances its pharmacological properties, making it a valuable compound in medical and scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxybetamethasone typically involves the hydroxylation of betamethasone. One common method includes the use of a weak acid and mild base salt to facilitate the reaction. The process begins with betamethasone as the starting material, which undergoes hydroxylation at the 6th position to yield 6-Hydroxybetamethasone .

Industrial Production Methods

Industrial production of 6-Hydroxybetamethasone follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxybetamethasone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 6-Hydroxybetamethasone can yield 6-ketobetamethasone, while reduction can produce 6-deoxybetamethasone .

Scientific Research Applications

6-Hydroxybetamethasone has a wide range of applications in scientific research:

Mechanism of Action

6-Hydroxybetamethasone exerts its effects by binding to glucocorticoid receptors, inhibiting pro-inflammatory signals, and promoting anti-inflammatory signals. It inhibits the activity of phospholipase A2, leading to decreased formation of arachidonic acid derivatives such as prostaglandins and leukotrienes. Additionally, it promotes the expression of anti-inflammatory genes like interleukin-10 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxybetamethasone is unique due to the presence of the hydroxyl group at the 6th position, which enhances its pharmacological properties. This modification improves its efficacy and stability, making it a valuable compound for both research and therapeutic applications .

Properties

IUPAC Name

9-fluoro-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FO6/c1-11-6-13-14-8-16(26)15-7-12(25)4-5-19(15,2)21(14,23)17(27)9-20(13,3)22(11,29)18(28)10-24/h4-5,7,11,13-14,16-17,24,26-27,29H,6,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBSTEHLLHXILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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